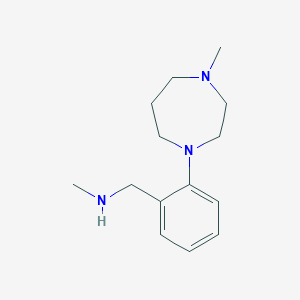

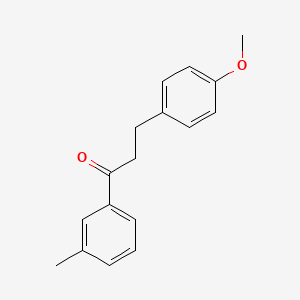

![molecular formula C9H17NO B1629896 (8-メチル-8-アザビシクロ[3.2.1]オクタン-3-イル)メタノール CAS No. 90949-82-9](/img/structure/B1629896.png)

(8-メチル-8-アザビシクロ[3.2.1]オクタン-3-イル)メタノール

説明

“(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol” is a chemical compound that is part of the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular formula of “(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol” is C8H15NO . The exact mass is 141.2108 .Physical And Chemical Properties Analysis

The molecular weight of “(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol” is 141.2108 . Unfortunately, other specific physical and chemical properties are not available in the search results.作用機序

Target of Action

The compound (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to interact with various biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .

実験室実験の利点と制限

One advantage of using (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on specific neuronal pathways and systems. However, (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol is also a potent psychoactive substance, which can make it difficult to interpret the results of experiments.

将来の方向性

There are several potential future directions for research on (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol. One area of interest is the development of new medications based on the structure of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol. Another potential direction is the study of the effects of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol on other systems in the body, such as the immune system or the gastrointestinal tract. Finally, there is a need for further research into the long-term effects of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol use on the brain and body.

In conclusion, (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol is a synthetic cannabinoid with unique properties that make it a valuable tool in scientific research. While it is also a popular recreational drug, this paper has focused solely on its scientific research application. (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol's potency and selectivity for the CB1 receptor make it a valuable tool for studying the endocannabinoid system and developing new medications. However, its psychoactive properties also present challenges for interpreting the results of experiments. There are several potential future directions for research on (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol, including the development of new medications and the study of its effects on other systems in the body.

科学的研究の応用

“(8-メチル-8-アザビシクロ[3.2.1]オクタン-3-イル)メタノール” の用途に関する包括的な分析

立体選択的合成: この化合物は、さまざまな生物活性で知られているトロパンアルカロイドの立体選択的合成におけるコア構造として役立ちます。 このプロセスは、原子の空間配置を制御する方法でこれらの構造を調製するために重要です .

熱力学的特性データ: これは、さまざまな条件下での特性を理解するための熱力学的研究で使用されており、さまざまな環境やシナリオでの適用に不可欠です .

非対称 1,3-双極子環状付加反応: この化合物は、非対称 1,3-双極子環状付加反応に関与しており、これは単純な構造から複雑な構造を形成するタイプの化学反応であり、医薬品化学の進歩に貢献しています .

鎮痙薬用途: 同一のコア構造を共有するトロパンアルカロイドは、平滑筋を弛緩させることにより胃腸の問題を治療するための鎮痙薬として使用されます .

抗コリン作用と刺激作用: これらの化合物は、パーキンソン症の強直を軽減するなどの抗コリン作用と、薬理学的特性による刺激作用のために、薬学で使用されます .

眼科治療: また、眼科では、眼科検査や治療中に瞳孔を開く薬として使用されます .

中毒の解毒剤: トロパンアルカロイドは、副交感神経刺激薬や有機リン系殺虫剤による中毒の解毒剤として役立ち、毒物学における重要性を強調しています .

生合成と多様性に関する研究: この化合物は、トロパンアルカロイドの生合成とその植物種における多様性における役割について研究されており、植物二次代謝物の理解に貢献しています .

特性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-8-2-3-9(10)5-7(4-8)6-11/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGDJAVQKHVADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622097 | |

| Record name | (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90949-82-9 | |

| Record name | (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)

![1-[2-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1629829.png)

![4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1629836.png)